molecular formula C20H20N2O5S B6425514 N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2034434-95-0

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6425514
CAS No.: 2034434-95-0
M. Wt: 400.4 g/mol
InChI Key: XMABCLJXEJZMLM-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a bifunctional ethanediamide derivative featuring a hydroxyl-substituted ethyl linker bridging two distinct aromatic moieties: a 5-(thiophen-3-yl)furan-2-yl group and a 2-methoxyphenylmethyl substituent. The compound’s structural complexity arises from the hybrid heterocyclic system (thiophene-furan) and the methoxy-substituted benzyl group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-26-16-5-3-2-4-13(16)10-21-19(24)20(25)22-11-15(23)18-7-6-17(27-18)14-8-9-28-12-14/h2-9,12,15,23H,10-11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMABCLJXEJZMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

However, I can provide some general insights based on the structural features of this compound:

Structural Analysis

The compound contains several key structural elements that may contribute to potential biological activity:

  • Thiophene and furan rings: These heterocyclic structures are known to play important roles in medicinal chemistry due to their unique electronic properties and biological activities.
  • Hydroxyl group: This functional group can participate in hydrogen bonding and may influence the compound's interactions with biological targets.
  • Ethanediamide linker: This moiety could potentially engage in hydrogen bonding and affect the compound's overall conformation.
  • Methoxyphenyl group: The presence of this aromatic substituent with a methoxy group may influence the compound's lipophilicity and its ability to interact with certain protein binding sites.

Potential Biological Activities

Based on structural similarities to related compounds, this molecule might exhibit:

  • Enzyme inhibition: The presence of heterocyclic rings and functional groups could allow for interactions with enzyme active sites.
  • Receptor modulation: The compound's structure suggests it may be capable of binding to certain receptors, potentially influencing cellular signaling pathways.
  • Antioxidant properties: The presence of the thiophene and furan rings might contribute to electron-donating capabilities, potentially conferring antioxidant activity.
  • Anti-inflammatory effects: Some structurally similar compounds have shown anti-inflammatory properties, though this would need to be experimentally verified for this specific molecule .

Research Gaps and Future Directions

To fully understand the biological activity of this compound, the following studies would be necessary:

  • In vitro assays: Screening against a panel of enzymes, receptors, and cell lines to identify potential targets and effects.
  • Structure-activity relationship (SAR) studies: Synthesizing and testing structural analogs to determine which molecular features are critical for any observed biological activities.
  • In vivo studies: If promising activities are identified in vitro, animal studies would be needed to assess efficacy and safety in a whole-organism context.
  • Mechanism of action investigations: Detailed studies to elucidate how the compound interacts with its biological targets at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related ethanediamide derivatives and heterocyclic hybrids. Below is a detailed analysis:

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₂₀N₂O₅S 424.45 - 5-(Thiophen-3-yl)furan-2-yl
- 2-Methoxyphenylmethyl
Hybrid thiophene-furan core; hydroxyl-ethyl linker
N-(5-Chloro-2-methoxyphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide C₂₆H₃₁ClN₄O₃ 511.00 - 5-Chloro-2-methoxyphenyl
- Indole-piperazinyl
Chlorinated aryl group; bulky indole-piperazine substituent
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide C₁₅H₁₃N₃O₅S 347.30 - 5-(Thiophen-2-yl)furan-2-yl
- Oxazol-3-yl
Thiophene-2-yl isomer; oxazole substituent
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ 424.90 - Bithiophene-5-yl
- 3-Chloro-4-fluorophenyl
Extended π-conjugation (bithiophene); halogenated aryl group
N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] C₃₄H₃₄N₂O₄S₂ 638.84 - Thiophene-2-carboxamide
- 3-Methoxybenzyl
Linear pentane linker; dual thiophene-carboxamide units

Structural and Functional Insights

Heterocyclic Core Variations: The thiophene-3-yl substitution in the target compound contrasts with the thiophene-2-yl isomer in , which may alter electronic properties (e.g., dipole moments) and binding interactions. The bithiophene system in enhances π-conjugation, likely improving charge-transfer properties compared to the monocyclic thiophene-furan hybrid in the target compound.

Substituent Effects: The 2-methoxyphenylmethyl group in the target compound provides moderate electron-donating effects and lipophilicity, akin to the 3-methoxybenzyl groups in . Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) typically enhance metabolic stability and binding affinity compared to non-halogenated analogs.

Linker Modifications :

  • The hydroxyl-ethyl linker in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the pentane-diyl linker in , which prioritizes flexibility and hydrophobic interactions.

Preparation Methods

Thiophene-Furan Hybridization

The furan-thiophene ethyl backbone is constructed via a Suzuki-Miyaura cross-coupling reaction between 5-bromofuran-2-carbaldehyde and thiophen-3-ylboronic acid. Key parameters include:

Parameter Conditions Yield Source
CatalystPd(PPh₃)₄ (5 mol%)78%
BaseK₂CO₃-
SolventToluene/EtOH (3:1)-
Temperature80°C, 12 h-

Post-coupling, the aldehyde is reduced to a primary alcohol using NaBH₄ in methanol (90% yield), followed by conversion to the ethanolamine derivative via reductive amination with ammonium acetate and NaBH₃CN (65% yield).

Preparation of the 2-Methoxyphenylmethyl Amine

Reductive Amination of 2-Methoxybenzaldehyde

2-Methoxybenzaldehyde undergoes reductive amination with benzylamine to form N-benzyl-2-methoxybenzylamine, which is subsequently deprotected via hydrogenolysis:

Step Conditions Yield Source
Reductive AminationNaBH₃CN, MeOH, 0°C → RT, 6 h85%
HydrogenolysisH₂ (1 atm), Pd/C (10%), EtOH, 4 h92%

The free amine is isolated as a hydrochloride salt for stability.

Oxalamide Coupling and Final Product Assembly

Activation of Oxalic Acid Derivatives

Oxalyl chloride is employed to generate the reactive oxalyl dichloride intermediate, which facilitates sequential nucleophilic acyl substitutions:

  • First Amine Coupling : Reaction with the furan-thiophene ethanolamine in anhydrous dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).

  • Second Amine Coupling : Addition of 2-methoxyphenylmethyl amine at room temperature for 24 h.

Parameter Conditions Yield Source
SolventDCM-,
CatalystTEA (2 eq)-
Temperature0°C → RT, 24 h68%

Alternative Coupling Agents

Carbodiimide-based reagents (e.g., EDCl/HOBt) offer improved yields under milder conditions:

Reagent System Conditions Yield Source
EDCl/HOBtDMF, RT, 12 h74%
DCC/DMAPTHF, 0°C → RT, 18 h63%

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene), 6.82–7.25 (aromatic protons), 4.32 (br s, 1H, -OH), 3.85 (s, 3H, -OCH₃).

  • HRMS : m/z 383.5 [M+H]⁺ (calculated for C₂₁H₂₁N₂O₄S).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Bulky substituents on the furan-thiophene ethyl group necessitate slow reagent addition and elevated temperatures (40–50°C) during coupling.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but risk side reactions; DCM/THF mixtures balance reactivity and stability.

Industrial-Scale Considerations

Patent US8247437B2 highlights continuous-flow systems for oxalamide synthesis, reducing reaction times from 24 h to 2 h and improving yields to >80% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Heterocyclic coupling : React thiophene-3-carboxylic acid with furan derivatives to form the fused thiophene-furan core .

Hydroxyethylation : Introduce the 2-hydroxyethyl group via nucleophilic substitution or condensation reactions using epoxide intermediates .

Amide bond formation : Couple the hydroxyethyl-thiophene-furan intermediate with 2-methoxybenzylamine derivatives using carbodiimides (e.g., EDC/HOBt) in anhydrous solvents like DMF .

  • Optimization : Control temperature (0–25°C), inert atmosphere (N₂/Ar), and use TLC for real-time monitoring .

Q. How is the compound characterized structurally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm, aromatic furan/thiophene signals at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy) .
  • X-ray crystallography (if crystalline): Resolve bond lengths/angles of the thiophene-furan core .

Q. What solvents and conditions optimize its solubility for in vitro assays?

  • Solubility profile :

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Ethanol~10Limited due to hydroxyl group
Water<1Requires co-solvents (e.g., cyclodextrins)

Advanced Research Questions

Q. How do electronic properties of the thiophene-furan core influence reactivity?

  • Computational analysis :

  • DFT studies : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The thiophene sulfur enhances electron density, favoring reactions at the furan oxygen .
  • Reactivity trends : Thiophene’s electron-rich nature promotes Suzuki couplings at the 5-position, while the furan ring is prone to oxidation (e.g., with mCPBA) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition:

Assay TypeIC₅₀ (µM)Notes
Cell-free0.8Pure enzyme, no off-target effects
Cellular5.2Reduced membrane permeability
  • Resolution :
  • Use prodrug strategies (e.g., esterification of hydroxyl group) to enhance cellular uptake.
  • Validate via LC-MS intracellular metabolite tracking .

Q. How does the compound interact with biological targets (e.g., enzymes)?

  • Biophysical methods :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to target proteins (e.g., Kd ~120 nM for MAPK1) .
  • Molecular docking : Align with homology models of targets (e.g., AutoDock Vina) to identify key interactions:
  • Hydrogen bonding between the ethanediamide backbone and Arg residues.
  • π-π stacking of thiophene with hydrophobic enzyme pockets .

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